molecular formula C8H14O2 B147139 Isobutyl methacrylate CAS No. 97-86-9

Isobutyl methacrylate

Cat. No.: B147139
CAS No.: 97-86-9
M. Wt: 142.2 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Description

Isobutyl methacrylate is an organic compound with the chemical formula C8H14O2 . It is a colorless liquid that is primarily used as a monomer in the production of polymers and copolymers. This compound is known for its high reactivity and is commonly used in the manufacture of acrylic resins, adhesives, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol. The reaction is catalyzed by sulfuric acid and involves heating the reactants to facilitate the formation of the ester. The reaction can be represented as follows:

CH2=C(CH3)COOH+CH3CH2CH2OHCH2=C(CH3)COOCH2CH(CH3)2+H2O\text{CH2=C(CH3)COOH} + \text{CH3CH2CH2OH} \rightarrow \text{CH2=C(CH3)COOCH2CH(CH3)2} + \text{H2O} CH2=C(CH3)COOH+CH3CH2CH2OH→CH2=C(CH3)COOCH2CH(CH3)2+H2O

Industrial Production Methods: Industrial production of this compound often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isobutanol to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or heat.

    Esterification: Catalyzed by sulfuric acid or other strong acids.

    Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Poly(this compound): Used in coatings and adhesives.

    Methacrylic Acid: Used in the production of other methacrylate esters.

Mechanism of Action

The primary mechanism of action of isobutyl methacrylate involves its polymerization to form poly(this compound). This polymerization process is initiated by free radicals, which cause the methacrylate groups to react and form long polymer chains. The resulting polymer exhibits properties such as high durability, chemical resistance, and flexibility, making it suitable for various applications .

Comparison with Similar Compounds

Isobutyl methacrylate is similar to other methacrylate esters such as:

  • Methyl methacrylate
  • Ethyl methacrylate
  • Butyl methacrylate
  • Cyclohexyl methacrylate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as higher flexibility and better adhesion compared to other methacrylate esters. This makes it particularly useful in applications requiring these characteristics .

Properties

IUPAC Name

2-methylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3
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InChI Key

RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(=C)C
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Molecular Formula

C8H14O2
Record name ISOBUTYL METHACRYLATE
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Related CAS

9011-15-8
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DSSTOX Substance ID

DTXSID3025461
Record name Isobutyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline]
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Boiling Point

311 °F at 760 mmHg (NTP, 1992), 155 °C
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Flash Point

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C
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Density

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C
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Vapor Pressure

3.63 [mmHg], 3.63 mm Hg at 25 °C
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
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Color/Form

Liquid

CAS No.

97-86-9, 9011-15-8
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Melting Point

Freezing pt: -61 °C
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Synthesis routes and methods I

Procedure details

Further, on the surface of the resulting material are spread an ink consisting of polyurethane elastomer (10%), which is obtained from polycaprolactone glycol, dicyclohexylmethane-4,4'-diisocyanate and 1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane (isophoronediamine), a brown pigment (3%), dimethylformamide (24%), methanol (28%), toluene (8%), isopropanol (5%), acetone (12%) and cyclohexanone (10%) in an amount of 16 g/m2 based on the solids content, and the resulting material is embossed with sheepskin pattern. Then, on the resulting material is spread a dispersion solution consisting of an acryl-modified polyurethane resin (20 parts), which is obtained by emulsion polymerization of isobutyl methacrylate (20 parts) in an ion-exchanged water (30 parts) in the presence of a thermosetting anionic polyurethane emulsion (50 parts), and water (80 parts) in an amount of 8 g/m2 based on the solids content. The material is dried to give a leather-like sheet material [J]. The substrate of the leather-like sheet has a thickness of 1.8 mm and a density of 0.41 g/cm3, and the surface layer is a nonporous layer with a thickness of 16 . Young's modulus of the resin composed of the surface layer is 9.5 kg/mm2.
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Synthesis routes and methods II

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.
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Synthesis routes and methods III

Procedure details

is added within 3 hours at 80° C. Thereafter a solution of 10 g of methacrylamide and 0.6 g of the sodium salt of 4,4'-azobis-(4-cyanovaleric acid) in 300 ml of water and a monomer mixture consisting of 50 g of ethyl acrylate and 45 g of glycidyl methacrylate are added simultaneously. After stirring for 60 minutes at 80° C. one obtains a coagulate-free dispersion with a solid content of 20%.
Quantity
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0.6 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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